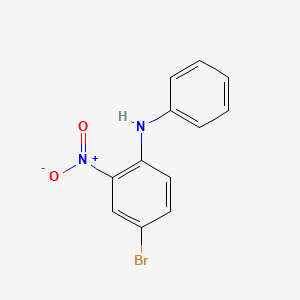

4-Bromo-2-nitro-N-phenylaniline

Overview

Description

4-Bromo-2-nitro-N-phenylaniline is a chemical compound with the molecular formula C12H9BrN2O2 . It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives, which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .

Synthesis Analysis

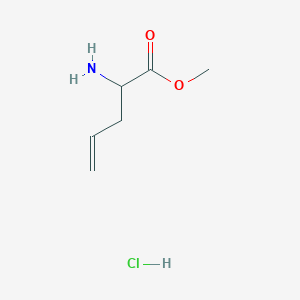

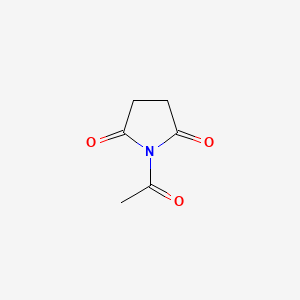

The synthesis of this compound involves several steps. Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group. Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis

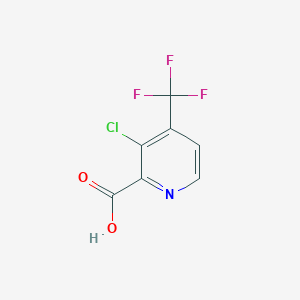

The molecular structure of this compound consists of 12 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 293.116 Da and the monoisotopic mass is 291.984741 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reaction conditions with sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide in water and acetonitrile at 7 - 25°C for 24 hours yield a 63% overall yield .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 293.12 . The compound is a yellow solid .Scientific Research Applications

Herbicide Resistance in Agriculture

One of the early applications of brominated nitroaniline compounds includes the development of herbicide resistance in plants. A specific study demonstrated how transgenic plants expressing a bacterial detoxification gene showed resistance to bromoxynil, a herbicide. This resistance was conferred by the expression of a nitrilase that detoxifies bromoxynil, showcasing an innovative approach to enhancing crop resilience against certain herbicides (Stalker, Mcbride, & Malyj, 1988).

Organic Synthesis

In the realm of organic chemistry, brominated nitroaniline compounds are utilized as intermediates in the synthesis of various organic molecules. For instance, a study detailed the synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, highlighting the role of hetero-Cope rearrangement in producing highly water-soluble stable free radicals from ortho-bromoaniline derivatives (Marx & Rassat, 2002). Another study discussed the preparation of 4-Bromo-1,2-phenylenediamine, a related compound, via hydrogenation of 4-bromo-2-nitroaniline, showcasing its potential use in dye synthesis and polymer production (Xue, 1999).

Material Science

Brominated nitroaniline compounds are also significant in the synthesis of advanced materials. A study on the synthesis of luminescent covalent-organic polymers (COPs) demonstrated the use of tris(4-bromophenyl)amine derivatives for creating materials capable of detecting nitroaromatic explosives. These COPs exhibit high sensitivity and selectivity for nitroaromatic compounds, highlighting their potential in security and environmental monitoring applications (Xiang & Cao, 2012).

Safety and Hazards

4-Bromo-2-nitro-N-phenylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity for dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name |

4-bromo-2-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBRRJVPEFDOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499122 | |

| Record name | 4-Bromo-2-nitro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16588-25-3 | |

| Record name | 4-Bromo-2-nitro-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-nitro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1600924.png)

![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)